



Application Notes for Antitumor agent-47

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Compound of Interest		
Compound Name:	Antitumor agent-47	
Cat. No.:	B12413788	Get Quote

Introduction

Antitumor agent-47 is a potent, selective, orally bioavailable small molecule inhibitor of the Receptor Tyrosine Kinase (RTK) "Tumor Growth Factor Receptor 1" (TGFR1). Aberrant activation of the TGFR1 signaling pathway is a known driver in several human cancers, leading to uncontrolled cell proliferation and survival.[1][2] Antitumor agent-47 is designed to block the ATP-binding pocket of TGFR1, thereby inhibiting its kinase activity and downstream signaling through the canonical RAS-RAF-MEK-ERK pathway.[3] These notes provide a framework for the in vivo assessment of Antitumor agent-47's efficacy and tolerability using human tumor xenograft models in immunodeficient mice.[4][5]

Mechanism of Action

Antitumor agent-47 competitively binds to the ATP-binding site of the TGFR1 kinase domain. This action prevents the phosphorylation and activation of TGFR1, which in turn inhibits downstream signaling cascades responsible for cell growth, proliferation, and survival. The primary pathway inhibited is the RAS-RAF-MEK-ERK (MAPK) pathway, a critical signaling route frequently deregulated in various cancers.

Preclinical In Vivo Efficacy Studies

The primary goal of in vivo efficacy studies is to evaluate the anti-tumor activity of **Antitumor agent-47** in a living organism. The most common and established method for this is the use of xenograft models, where human cancer cells are implanted subcutaneously into



immunodeficient mice. Efficacy is primarily determined by measuring the inhibition of tumor growth over time compared to a vehicle-treated control group.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, data for Antitumor agent-47.

Table 1: In Vitro Potency of Antitumor agent-47

Cell Line	Cancer Type	TGFR1 Status	IC50 (nM)
NCI-H460	Lung Carcinoma	Amplified	15
HT-29	Colorectal Adenocarcinoma	Wild-Type	>10,000
A431	Epidermoid Carcinoma	Mutated	25

| MDA-MB-231 | Breast Adenocarcinoma | Wild-Type | >10,000 |

Table 2: In Vivo Efficacy in NCI-H460 Xenograft Model

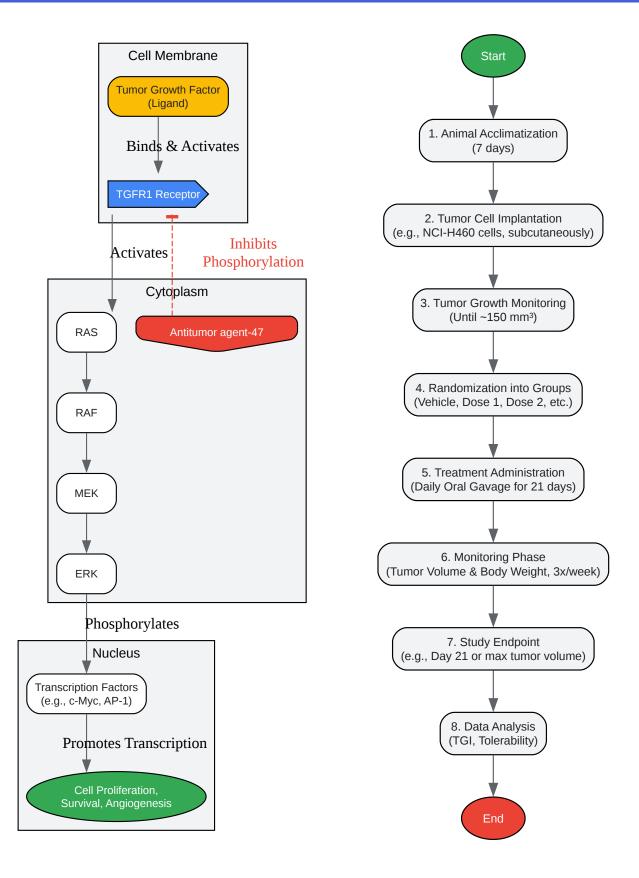
Treatment Group (n=10)	Dose (mg/kg, PO, QD)	Mean TGI (%)*	Mean Body Weight Change (%)
Vehicle Control	0	0%	+2.5%
Antitumor agent-47	10	45%	-1.5%
Antitumor agent-47	30	88%	-4.8%

| Antitumor agent-47 | 60 | 95% | -8.2% |

*TGI (Tumor Growth Inhibition) is calculated at the end of the study (Day 21) relative to the vehicle control group.

Signaling Pathway and Workflow Diagrams





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